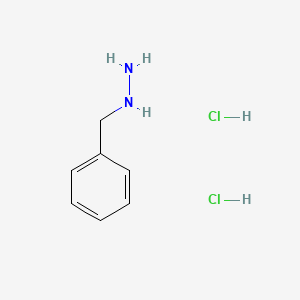

Benzylhydrazine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c8-9-6-7-4-2-1-3-5-7;/h1-5,9H,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBLRLQZOKOQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1073-62-7, 555-96-4 (Parent) | |

| Record name | Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, benzyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90147998 | |

| Record name | Hydrazine, benzyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20570-96-1, 1073-62-7 | |

| Record name | Benzylhydrazine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20570-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, benzyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, benzyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylhydrazine Monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzylhydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylhydrazine (B1204620) dihydrochloride (B599025) (CAS No: 20570-96-1) is a significant chemical intermediate, primarily utilized in the realms of organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its utility as a precursor in the synthesis of various heterocyclic compounds, notably pyrazoles and the antidepressant drug isocarboxazid (B21086), underscores its importance in medicinal chemistry and drug development.[3][4][5] This technical guide provides a comprehensive overview of the core chemical and physical properties of benzylhydrazine dihydrochloride, complete with experimental protocols and logical workflows to aid researchers in their understanding and application of this compound.

Chemical and Physical Properties

This compound is typically a slightly yellow to beige powder.[1][6] A summary of its key quantitative properties is presented in the tables below.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 20570-96-1 | [6][7] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [6][7] |

| Molecular Weight | 195.09 g/mol | [6] |

| IUPAC Name | benzylhydrazine;dihydrochloride | [7] |

| Synonyms | 1-Benzylhydrazine dihydrochloride, Benzylhydrazine 2HCl | [6][8] |

| InChI Key | MSJHOJKVMMEMNX-UHFFFAOYSA-N | [6][7] |

| SMILES | C1=CC=C(C=C1)CNN.Cl.Cl | [6] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Source(s) |

| Appearance | Slightly yellow to beige powder | [1][6][7] |

| Melting Point | 138-145 °C (decomposes) | [6][7][9] |

| Solubility | Insoluble in water. Soluble in water due to the dihydrochloride salt form. | [6][8] |

| ¹³C NMR | Spectra available | [10] |

| Infrared Spectrum | Conforms to standard | [7] |

Note on solubility: There are conflicting reports on the water solubility of this compound. While some sources state it is insoluble, others indicate solubility due to its salt form.[6][8] Experimental verification is recommended.

Experimental Protocols

Detailed methodologies for the determination of key chemical and physical properties of this compound are provided below. These protocols are based on standard laboratory techniques and can be adapted for specific experimental setups.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry this compound powder is placed in a capillary tube, sealed at one end, to a height of 2-3 mm. The sample should be tightly packed by tapping the tube gently.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady rate. For an unknown sample, a rapid initial heating can determine an approximate melting range. For a more accurate measurement, the heating rate should be slow (approximately 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For this compound, decomposition is observed in the range of 138-145 °C.[6][7][9]

Determination of Solubility

A qualitative and quantitative assessment of solubility in various solvents is crucial for reaction setup and purification.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, dichloromethane, hexane) should be selected.[11]

-

Qualitative Assessment: To a small, fixed volume of each solvent (e.g., 1 mL) in a vial, a small, measured amount of this compound (e.g., 10 mg) is added. The mixture is agitated at a constant temperature. Visual inspection determines if the solid dissolves completely, partially, or not at all.

-

Quantitative Assessment (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

The saturated solution is then filtered to remove undissolved solid.

-

The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[11]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation: Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle.[12]

-

Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure using a hydraulic press to form a transparent pellet.[12]

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. The spectrum should conform to the known spectrum of this compound.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Spectral Acquisition: The NMR spectra are recorded on an NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled experiment is common.[13]

-

Data Analysis: The chemical shifts (δ), multiplicities, and coupling constants (J) are analyzed to confirm the structure of the molecule.

Purity Assay by Argentometric Titration

The purity of this compound can be determined by titrating the chloride ions with a standardized solution of silver nitrate (B79036).

Methodology:

-

Sample Preparation: A known mass of this compound is accurately weighed and dissolved in distilled water.

-

Titration Setup: The solution is placed in a conical flask, and a few drops of an appropriate indicator (e.g., potassium chromate (B82759) for the Mohr method) are added. The burette is filled with a standardized silver nitrate solution.

-

Titration: The silver nitrate solution is added dropwise to the this compound solution with constant swirling until the endpoint is reached, indicated by a persistent color change.

-

Calculation: The purity of the sample is calculated based on the volume of silver nitrate solution consumed. A purity of ≥96.0% is generally expected.[7]

Logical and Experimental Workflows

Synthesis of Pyrazole (B372694) Derivatives

This compound is a key reagent in the synthesis of pyrazole derivatives, which are important scaffolds in medicinal chemistry.[4][10] The following diagram illustrates a typical workflow for a three-component reaction to synthesize a pyrazole.[1]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. WO2017021246A1 - Process for the preparation of isocarboxazid - Google Patents [patents.google.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isocarboxazid - Wikipedia [en.wikipedia.org]

- 6. This compound | 20570-96-1 [chemicalbook.com]

- 7. 105960050 [thermofisher.com]

- 8. CAS 20570-96-1: this compound [cymitquimica.com]

- 9. This compound | CAS#:20570-96-1 | Chemsrc [chemsrc.com]

- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 11. benchchem.com [benchchem.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to Benzylhydrazine Dihydrochloride (CAS: 20570-96-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylhydrazine (B1204620) dihydrochloride (B599025) (CAS: 20570-96-1) is a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical research.[1] Structurally, it is the dihydrochloride salt of benzylhydrazine, presenting as a slightly yellow to beige powder.[1] Its utility stems from the reactive hydrazine (B178648) moiety, which serves as a key building block for the synthesis of a wide range of heterocyclic compounds, particularly pyrazole (B372694) and indolinone derivatives.[1] This guide provides a comprehensive overview of the physicochemical properties, synthetic applications, and biological significance of benzylhydrazine dihydrochloride and its derivatives, with a focus on experimental protocols and mechanistic insights.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 20570-96-1 | [1] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [2] |

| Molecular Weight | 195.09 g/mol | [2] |

| Appearance | Slightly yellow to beige powder | [1] |

| Melting Point | 143-145 °C (decomposes) | [1][3] |

| Solubility | Insoluble in water | [1] |

| Purity | Typically ≥97% | [3] |

| InChI Key | MSJHOJKVMMEMNX-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C(C=C1)CNN.Cl.Cl | [2] |

Applications in Organic Synthesis

This compound is a valuable reagent in organic chemistry, primarily for the synthesis of nitrogen-containing heterocycles. Its most notable application is in the construction of pyrazole rings, which are prevalent scaffolds in many biologically active compounds.

Synthesis of Pyrazole Derivatives

A well-documented application of this compound is in the one-pot, regioselective synthesis of substituted pyrazoles. A detailed experimental protocol for the synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole is provided below.

-

Materials:

-

This compound (CAS: 20570-96-1)

-

4-Methyl-β-nitrostyrene

-

Methanol (B129727) (MeOH)

-

Water (H₂O)

-

Procedure:

-

In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a condenser, dissolve 4-chlorobenzaldehyde (4.86 g, 34.5 mmol, 1.25 equiv) in methanol (150 mL).

-

Add water (10 mL) to the solution.

-

Add this compound (6.75 g, 34.5 mmol, 1.25 equiv) in one portion.

-

Stir the mixture at room temperature for 3 hours to form the intermediate hydrazone.

-

Add 4-Methyl-β-nitrostyrene (4.51 g, 27.7 mmol) in one portion to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (typically 48-92 hours), during which the product precipitates as a white solid.

-

Slowly add water (50 mL) to the suspension over 20 minutes and stir for an additional hour.

-

Collect the white solid by vacuum filtration, wash with a 1:1 mixture of methanol and water, and dry under vacuum.

-

-

Yield: Approximately 92%

The following diagram illustrates the workflow for this synthesis.

Biological Significance and Drug Development

Derivatives of benzylhydrazine have garnered significant interest in the field of drug discovery due to their potential therapeutic properties, particularly in oncology and neurodegenerative diseases. These compounds are being investigated for their ability to modulate key cellular pathways, including those involved in apoptosis (programmed cell death).

Anticancer Activity and Apoptosis Induction

Recent research has focused on the synthesis of novel benzylhydrazine derivatives as potent anticancer agents. One such study reported the synthesis and biological evaluation of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones.

The anticancer activity of a series of synthesized N-benzyl-5-bromoindolin-2-one derivatives was evaluated against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines. The results, presented as IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth), are summarized below.

| Compound | MCF-7 IC₅₀ (µM) | A-549 IC₅₀ (µM) | Reference |

| 7c | 7.17 ± 0.94 | >50 | [1] |

| 7d | 2.93 ± 0.47 | 42.11 ± 3.11 | [1] |

| Doxorubicin (Control) | 1.25 ± 0.11 | 2.73 ± 0.25 | [1] |

Compound 7d emerged as the most potent derivative against the MCF-7 cell line. Further investigation into its mechanism of action revealed that it induces apoptosis.

To quantify apoptosis, MCF-7 cells were treated with compound 7d , and the percentage of apoptotic cells was determined using an Annexin V-FITC/PI apoptosis detection kit.

-

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the IC₅₀ concentration of compound 7d for 48 hours.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Signaling Pathway of Apoptosis Induction

The pro-apoptotic activity of the benzylhydrazine derivative 7d is attributed to its ability to modulate the expression of key proteins involved in the intrinsic apoptotic pathway. The compound was found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspase-9 and executioner caspase-3, ultimately resulting in programmed cell death. Additionally, this class of compounds has been shown to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, which is crucial for tumor growth and metastasis.

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by the benzylhydrazine derivative.

Safety and Handling

This compound is classified as harmful and an irritant. It is toxic if swallowed and causes skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a chemical of significant interest to researchers in organic synthesis and medicinal chemistry. Its utility as a precursor for the synthesis of diverse heterocyclic structures, coupled with the promising biological activities of its derivatives, underscores its importance in drug discovery and development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and application of this versatile compound. As our understanding of the molecular targets of benzylhydrazine derivatives expands, so too will the potential for the development of novel therapeutics for a range of diseases.

References

Benzylhydrazine Dihydrochloride: A Technical Overview for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzylhydrazine (B1204620) dihydrochloride (B599025), a versatile chemical intermediate with applications in organic synthesis and pharmaceutical research. This document details its physicochemical properties, provides experimental protocols for its synthesis and use, and explores its biological significance, particularly as a monoamine oxidase inhibitor.

Physicochemical Properties

Benzylhydrazine dihydrochloride is a white to off-white crystalline powder. Key quantitative data regarding this compound are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 195.09 g/mol | [1][2][3][4] |

| Molecular Formula | C₇H₁₀N₂·2HCl or C₇H₁₂Cl₂N₂ | [1][2][3][4] |

| CAS Number | 20570-96-1 | [1][2] |

| Melting Point | 143-145 °C (decomposes) | [5][6] |

| Appearance | Powder | [5][6] |

| InChI Key | MSJHOJKVMMEMNX-UHFFFAOYSA-N | [1][5][6] |

| SMILES | C1=CC=C(C=C1)CNN.Cl.Cl | [1] |

Synthesis and Experimental Protocols

This compound is a valuable reagent in the synthesis of various organic molecules, particularly heterocyclic compounds. Below are detailed experimental protocols for its preparation and its application in a subsequent synthetic step.

General Protocol for the Synthesis of this compound

A general, multi-step procedure for the synthesis of monosubstituted hydrazines, including benzylhydrazine, has been described.[2] This process involves the formation of a protected hydrazine (B178648) derivative, followed by alkylation and subsequent deprotection to yield the desired product.

Step 1: Preparation of tert-Butyl Isopropylidenehydrazinecarboxylate

-

To a solution of tert-butyl hydrazinecarboxylate (10g, 75.6 mmol) in acetone (B3395972) (75 mL), add magnesium sulfate (B86663) (approx. 2g) and 5 drops of acetic acid.

-

Heat the mixture to reflux for 1 hour.

-

After cooling, filter the mixture and concentrate it under vacuum to yield a white solid.

Step 2: Alkylation with Benzyl (B1604629) Bromide

-

To a solution of the product from Step 1 (516mg, 3.0mmol) in toluene (B28343) (10mL), add solid potassium hydroxide (B78521) (powder, 218mg, 3.9mmol) and tetrabutylammonium (B224687) hydrogen sulfate (100mg, 0.3mmol).

-

Stir the mixture vigorously and heat to 50°C.

-

Slowly add pure benzyl bromide (3.6mmol).

-

Increase the temperature to 80°C and maintain until the reaction is complete, as monitored by GC-MS (typically 1-3 hours).

-

Cool the mixture and wash the organic layer with water until the aqueous extract is neutral.

-

Dry the organic layer with magnesium sulfate and concentrate under vacuum to obtain the benzylated intermediate as a light-colored oil.

Step 3: Deprotection to Yield this compound

-

Add 2N HCl (2 acid equivalents) to a solution of the benzylated intermediate from Step 2 in THF (0.5M).

-

Heat the mixture under reflux for 3 hours.

-

Cool the mixture and concentrate it under vacuum.

-

To ensure complete removal of water, add toluene and remove it under vacuum (repeat 3 times).

-

The resulting solid is this compound. For further purification, it can be diluted with ethanol (B145695) and filtered to remove fine particles.

Use of this compound in Pyrazole (B372694) Synthesis

This compound is a key starting material in the synthesis of pyrazole derivatives. The following protocol describes its use in the formation of a 1-benzyl-3,5-disubstituted pyrazole.[1]

-

In a suitable reaction vessel, dissolve 4-chlorobenzaldehyde (B46862) in methanol (B129727).

-

Add this compound (1.25 equivalents) in one portion.

-

Stir the mixture at room temperature for 3 hours to form the corresponding hydrazone.

-

Add 4-methyl-β-nitrostyrene (1.0 equivalent) in one portion and continue stirring at room temperature, open to the air, until the reaction is complete.

-

Slowly add water (50 mL) to the mixture over 20 minutes, which will result in the formation of a white suspension.

-

Stir the suspension at room temperature for an additional hour.

-

Collect the resulting white solid by vacuum filtration, washing with a 1:1 mixture of methanol and water.

-

Dry the solid under vacuum at room temperature to obtain the final pyrazole product.

Biological Activity and Mechanism of Action

Hydrazine derivatives, including benzylhydrazine, are known for their biological activity. They are used in the development of pharmaceuticals, particularly as anticancer and neuroactive agents.[7]

Inhibition of Monoamine Oxidase (MAO)

Benzylhydrazine is an inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[8] The mechanism of inhibition involves the enzymatic oxidation of benzylhydrazine by the MAO enzyme, which contains a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor. This process leads to the formation of a reactive diazene (B1210634) intermediate. In the presence of molecular oxygen, this intermediate generates an arylalkyl radical. This radical then covalently binds to the N(5) position of the FAD cofactor, leading to the irreversible inactivation of the enzyme.[8]

The inhibition of MAO enzymes increases the levels of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the brain. This mechanism is the basis for the use of some hydrazine derivatives as antidepressants.[9]

Analytical Methods

The detection and quantification of this compound and other hydrazine derivatives in various matrices can be achieved using several analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for this purpose.[10]

For GC analysis, derivatization is often necessary to improve the volatility and thermal stability of the analyte. HPLC methods may involve pre-column derivatization to enhance detection by UV or fluorescence detectors, or direct analysis using electrochemical detection.[10] The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

General HPLC Conditions for Phenylhydrazine (B124118) Compounds:

-

Column: Phenyl bonded silica (B1680970) gel

-

Mobile Phase: Gradient elution with a mixture of an organic phase (e.g., methanol or acetonitrile) and a buffer solution (e.g., acetate (B1210297) buffer).

-

Flow Rate: 0.8 - 1.2 mL/min

-

Column Temperature: 20 - 30 °C

-

Detection Wavelength: 260 nm

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Page loading... [guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. US2953570A - Method of making hydrazine derivatives - Google Patents [patents.google.com]

- 6. Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]

Elucidating the Structure of Benzylhydrazine Dihydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of benzylhydrazine (B1204620) dihydrochloride (B599025). Designed for researchers, scientists, and professionals in drug development, this document details the chemical properties, synthesis, and spectroscopic analysis of this important organic compound.

Introduction

Benzylhydrazine dihydrochloride (C₇H₁₂Cl₂N₂) is a hydrazine (B178648) derivative that serves as a crucial intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1][2] Its chemical reactivity, largely attributed to the hydrazine moiety, allows for its participation in a variety of chemical reactions, including condensations and oxidations. An in-depth understanding of its structure is paramount for its effective utilization in research and development. This guide outlines the key data and experimental protocols involved in confirming the molecular structure of this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data provides a foundational dataset for the identification and handling of the compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [3][4] |

| Molecular Weight | 195.09 g/mol | [3] |

| Appearance | White to slightly yellow/beige powder/crystal | [1] |

| Melting Point | 143-145 °C (decomposes) | [1] |

| Solubility | Soluble in water | [4] |

| CAS Number | 20570-96-1 | [1][2][3] |

| IUPAC Name | benzylhydrazine;dihydrochloride | [3] |

| SMILES | C1=CC=C(C=C1)CNN.Cl.Cl | |

| InChI | InChI=1S/C7H10N2.2ClH/c8-9-6-7-4-2-1-3-5-7;;/h1-5,9H,6,8H2;2*1H | [3] |

Structural Elucidation Workflow

The elucidation of the structure of this compound follows a logical progression of analytical techniques. Each step provides crucial information that, when combined, confirms the atomic connectivity and overall structure of the molecule.

References

Navigating the Solubility of Benzylhydrazine Dihydrochloride: A Technical Guide for Researchers

Abstract

Introduction

Benzylhydrazine (B1204620) dihydrochloride (B599025) is the salt form of benzylhydrazine, rendering the molecule more stable and often more amenable to handling than its free base counterpart. As an amine salt, its solubility is governed by the high polarity conferred by the ionic hydrochloride groups.[3] This property generally favors solubility in polar solvents. However, the presence of the nonpolar benzyl (B1604629) group introduces lipophilic character, creating a more complex solubility profile across a range of organic solvents.

Understanding the solubility of this compound is paramount for its effective use in synthesis. It dictates the choice of reaction media, influences reaction kinetics, and is a critical factor in purification and formulation processes. This guide aims to provide a foundational understanding of its solubility characteristics and empower researchers with the methodology to generate the quantitative data needed for their specific applications.

Solubility Profile

A thorough review of scientific databases and chemical supplier information reveals a notable absence of specific quantitative solubility data (e.g., in mg/mL or mol/L) for benzylhydrazine dihydrochloride in organic solvents. The available information is qualitative and, in some cases, contradictory. For instance, its solubility in water is described as both "Insoluble"[1] and "soluble in water due to the presence of the dihydrochloride salt form."[4] This discrepancy highlights the necessity for empirical determination.

The following table summarizes the available qualitative information. As a salt, it is expected to have low solubility in nonpolar aprotic solvents and higher solubility in polar protic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Formula | Type | Reported Solubility | Citation |

| Water | H₂O | Polar Protic | Soluble / Insoluble (Conflicting) | [1][4] |

| Methanol | CH₃OH | Polar Protic | Data Not Available | |

| Ethanol | C₂H₅OH | Polar Protic | Data Not Available | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Data Not Available | |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Data Not Available | |

| Acetonitrile | CH₃CN | Polar Aprotic | Data Not Available | |

| Dichloromethane | CH₂Cl₂ | Nonpolar Aprotic | Data Not Available | |

| Hexane | C₆H₁₄ | Nonpolar Aprotic | Data Not Available |

Note: The solubility of amine salts is highly dependent on the solvent's polarity and its ability to solvate both the charged ammonium (B1175870) cation and the chloride anions.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, researchers can employ the following standard laboratory protocol to determine the equilibrium solubility of this compound in a solvent of interest at a specific temperature. This method is based on the principle of preparing a saturated solution and quantifying the dissolved solute.

Objective: To determine the quantitative solubility of this compound in a given organic solvent at a controlled temperature.

Materials and Reagents:

-

This compound (purity ≥97%)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or test tubes with secure caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or agitator (e.g., shaking water bath)

-

Centrifuge (optional)

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

-

Spectrophotometer (optional, for UV-Vis quantification)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial (e.g., 50-100 mg). The key is to ensure undissolved solid remains after equilibration.

-

Accurately add a known volume of the chosen solvent (e.g., 2.0 mL).

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours is preferable to ensure equilibrium is fully established.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let the excess solid settle.

-

Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a syringe filter to remove any fine particulates.

-

-

Quantification of Solute (Gravimetric Method):

-

Dispense the filtered supernatant into a pre-weighed, dry evaporating dish or vial. Record the exact volume transferred.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to avoid decomposition of the compound.

-

Once the solvent is fully removed, place the dish/vial in a desiccator to cool to room temperature.

-

Weigh the dish/vial containing the dried residue. The difference between this mass and the initial mass of the empty container is the mass of the dissolved this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = Mass of residue (mg) / Volume of supernatant (mL)

-

-

The solubility can be converted to other units, such as g/L or mol/L, as needed.

-

Application in Synthesis: A General Workflow

This compound is most commonly used as a precursor for the synthesis of benzylhydrazones through condensation with aldehydes or ketones.[5][6] As the salt is often not reactive directly, the free base is typically generated in situ or in a preliminary step. The following diagram illustrates a generalized workflow for this synthetic application.

References

Technical Guide: Benzylhydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and synthetic applications of benzylhydrazine (B1204620) dihydrochloride (B599025). The information is curated for professionals in research and development, with a focus on accurate data presentation, detailed experimental protocols, and clear visual representations of chemical processes.

Core Properties of Benzylhydrazine Dihydrochloride

This compound is a crucial intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries.[1][2] It typically appears as a light yellow to beige powder.[3]

Physicochemical Data

The melting point of a compound is a critical physical property for its identification and assessment of purity. The recorded melting point for this compound exhibits slight variations across different suppliers and analytical reports. A summary of these findings is presented below.

| Parameter | Value | Source |

| Melting Point | 138°C to 143°C | Thermo Scientific Chemicals[4] |

| Melting Point | 143°C to 145°C | Fisher Scientific[5] |

| Melting Point | 143-145°C (decomposes) | ChemicalBook[3], Sigma-Aldrich[6], Chemsrc[7] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid compound can be determined to assess its purity. Impurities tend to lower and broaden the melting point range.[8]

Methodology:

-

Sample Preparation: A small quantity of dry this compound powder is placed in a capillary tube, sealed at one end. The tube is gently tapped to compact the sample at the bottom.[8]

-

Instrumentation: A calibrated digital melting point apparatus is used for the determination.[8]

-

Measurement:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The temperature is raised at a steady rate (e.g., 2 °C/min) to an initial temperature approximately 15-20°C below the expected melting point.[8]

-

The rate of heating is then slowed to 1-2 °C/min to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

-

-

Purity Assessment (Mixed Melting Point): To confirm the identity of a sample, a mixed melting point determination can be performed. An equal mixture of the unknown sample and a known, pure sample of this compound is prepared. If the melting point of the mixture is sharp and identical to that of the pure compound, the unknown sample is considered pure. A depressed and broadened melting point range indicates the presence of impurities.[8]

Synthetic Application: Preparation of Isocarboxazid (B21086)

This compound is a key starting material in the synthesis of Isocarboxazid, a monoamine oxidase inhibitor. The following protocol is adapted from established synthetic procedures.[4][5]

Reaction Scheme:

Methyl 5-methylisoxazole-3-carboxylate + this compound → Isocarboxazid

Methodology:

-

Reaction Setup: A reaction vessel is charged with methyl 5-methylisoxazole-3-carboxylate, this compound, and an aprotic solvent such as n-heptane at room temperature.[4][5]

-

Addition of Base: An organic base, for example, triethylamine, is slowly added to the suspension.[5]

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, for instance, heating up to a specific temperature and maintaining it until the reaction is complete, as monitored by a suitable analytical technique like HPLC.

-

Work-up and Isolation:

-

Drying: The final product, Isocarboxazid, is dried under vacuum at an elevated temperature (e.g., 45-50°C) to yield a white solid.[4][5]

Visualized Workflow

The following diagram illustrates the key steps in the synthesis of Isocarboxazid from this compound.

Caption: Synthesis of Isocarboxazid Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. EP3328842A1 - Process for the preparation of isocarboxazid - Google Patents [patents.google.com]

- 5. WO2017021246A1 - Process for the preparation of isocarboxazid - Google Patents [patents.google.com]

- 6. EP3328842B1 - Process for the preparation of isocarboxazid - Google Patents [patents.google.com]

- 7. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 8. Spectroscopic studies of the reaction between bovine serum amine oxidase (copper-containing) and some hydrazides and hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Benzylhydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of benzylhydrazine (B1204620) dihydrochloride (B599025). The information is curated for researchers, scientists, and professionals in drug development, offering a detailed look at the compound's characteristics, supported by experimental methodologies and structured data presentation.

Core Physical Properties

Benzylhydrazine dihydrochloride is a significant intermediate in various synthetic processes. A thorough understanding of its physical properties is crucial for its effective handling, application, and the development of new chemical entities.

Summary of Physical Data

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [1][2] |

| Molecular Weight | 195.09 g/mol | [1][2] |

| Melting Point | 138-145 °C (decomposes) | [2][3][4][5][6][7] |

| Appearance | Light yellow to beige powder/crystalline solid | [3][4][5] |

| Solubility in Water | Sparingly soluble to soluble | [8][9] |

| Density | 1.033 g/cm³ | [2] |

Note on Water Solubility: There are conflicting reports regarding the water solubility of this compound. While some sources state it is insoluble[3][5][10], others indicate it is soluble, a characteristic attributed to its salt form[9]. Hydrazine (B178648) and its simple salts, like hydrazine sulfate (B86663), are known to be soluble in water[11][12][13][14][15]. The dihydrochloride salt structure of benzylhydrazine would be expected to enhance its aqueous solubility compared to the free base. Therefore, it is likely sparingly soluble to soluble in water, and the conflicting reports of "insoluble" may be context-dependent or refer to the free base. Empirical determination is recommended for specific applications.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physical properties. The following sections outline standard experimental protocols applicable to this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate of 10-20 °C per minute for an initial approximate determination.

-

For a precise measurement, the heating rate is slowed to 1-2 °C per minute as the temperature approaches the approximate melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.

-

The process is repeated two to three times to ensure consistency.

-

-

Observation: The melting process is observed through a magnifying lens. This compound is noted to decompose upon melting, which may be observed as a change in color or gas evolution.

Solubility Assessment (Qualitative and Semi-Quantitative)

Objective: To determine the solubility of this compound in a given solvent, particularly water.

Methodology:

-

Solvent and Solute Preparation: A known volume of the solvent (e.g., deionized water) is measured into a series of vials.

-

Procedure:

-

Increasing, pre-weighed amounts of this compound are added to each vial.

-

The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

The vials are then visually inspected for the presence of undissolved solid.

-

The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively by determining the concentration at which saturation occurs.

-

-

For Quantitative Analysis:

-

A saturated solution with excess solid is prepared and equilibrated.

-

A known volume of the supernatant is carefully removed and filtered to remove any undissolved particles.

-

The concentration of the dissolved this compound in the filtrate is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected and influence its behavior in various applications. The following diagram illustrates the logical flow and relationship between the key physical characteristics of this compound.

Caption: Logical relationships of this compound's physical properties.

This guide provides foundational knowledge on the physical properties of this compound. For specific applications, it is always recommended to perform in-house analysis to confirm these properties under the conditions of intended use.

References

- 1. This compound | C7H12Cl2N2 | CID 146540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:20570-96-1 | Chemsrc [chemsrc.com]

- 3. This compound | 20570-96-1 [chemicalbook.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Benzylhydrazine 97 20570-96-1 [sigmaaldrich.com]

- 7. 苄基肼 二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Benzylhydrazine 2HCL (98%% Purity) - Industrial Grade Powder at Best Price [halogens.co.in]

- 9. CAS 20570-96-1: this compound [cymitquimica.com]

- 10. chemwhat.com [chemwhat.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Hydrazine sulfate - Wikipedia [en.wikipedia.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. hydrazine sulfate [chemister.ru]

- 15. Table 1, Properties of Hydrazine and Hydrazine Sulfate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Benzylhydrazine Dihydrochloride

This technical guide provides a comprehensive overview of the spectroscopic data for benzylhydrazine (B1204620) dihydrochloride (B599025) (CAS No: 20570-96-1), a significant compound in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

Benzylhydrazine dihydrochloride is a stable salt of benzylhydrazine, utilized as a precursor and intermediate in the synthesis of various biologically active molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This guide presents available spectroscopic data in a structured format, details experimental methodologies, and provides a logical workflow for such analyses.

Spectroscopic Data

The following sections summarize the available quantitative spectroscopic data for this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming its molecular structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C (Aromatic) |

| Data not available | CH (Aromatic) |

| Data not available | CH₂ (Benzylic) |

While the existence of a ¹³C NMR spectrum for this compound is documented, a publically accessible peak list is not available.[1]

2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the ammonium (B1175870) and alkylammonium groups, as well as the aromatic ring.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Broad, 3200-2600 | Strong | N-H stretching (from -NH₂⁺- and -NH₃⁺) |

| ~3030 | Medium | C-H stretching (aromatic) |

| ~2900 | Medium | C-H stretching (aliphatic CH₂) |

| ~1600, ~1500, ~1450 | Medium-Weak | C=C stretching (aromatic ring) |

| ~1470 | Medium | CH₂ scissoring |

| ~740, ~700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

This table is based on typical IR absorption ranges for the expected functional groups. Specific peak positions should be confirmed by experimental data.

2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The exact mass of the this compound cation is a key piece of information.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 194.0377538 | - | [M+H]⁺ (Monoisotopic Mass of Dihydrochloride)[2] |

| Data not available | - | Fragmentation Pattern |

Experimental Protocols

Detailed experimental protocols are essential for reproducing spectroscopic data. The following are generalized procedures for acquiring NMR, IR, and MS data for a solid sample like this compound.

3.1. NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent is critical as the compound is a salt.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., Bruker, 300 MHz or higher).[3]

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set appropriate parameters, including pulse width, acquisition time, and relaxation delay.

-

Typically, 16-64 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

-

3.2. IR Spectroscopy (ATR-FTIR) Protocol

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.[2][4]

-

Instrument Setup:

-

Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR).[2]

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

-

Background Collection:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water).

-

-

Sample Analysis:

-

Place a small amount of this compound powder directly onto the ATR crystal, ensuring good contact.

-

Apply pressure using the anvil to ensure a uniform sample layer.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their wavenumbers.

-

3.3. Mass Spectrometry (EI-MS) Protocol

Electron Ionization (EI) is a common method for mass spectrometry.

-

Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe (for solids).

-

-

Ionization:

-

The sample is vaporized by heating and then bombarded with a beam of high-energy electrons (typically 70 eV).

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Presentation:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

References

A Theoretical and Methodological Examination of Benzylhydrazine Dihydrochloride: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylhydrazine (B1204620) dihydrochloride (B599025) (CAS 20570-96-1) is a hydrazine (B178648) derivative with applications as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2][3] This document provides a comprehensive overview of the known physicochemical properties of benzylhydrazine dihydrochloride and outlines a framework for its theoretical and experimental investigation. While specific computational studies on this molecule are not extensively published, this guide details methodologies for theoretical analysis, such as Density Functional Theory (DFT) and molecular docking, based on established protocols for similar chemical entities.[4][5][6] Furthermore, it presents potential experimental workflows and discusses its investigational role in modulating cellular pathways, including programmed cell death.[7] This guide is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.

Physicochemical and Structural Data

This compound is a white to off-white or slightly yellow to beige crystalline solid.[1][2][3] It is the dihydrochloride salt of benzylhydrazine, making it soluble in water.[1] The compound is primarily utilized in organic synthesis as an intermediate for producing pharmaceuticals, agrochemicals, and dyestuffs.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound compiled from various chemical data sources.

| Property | Value | Source(s) |

| Chemical Identifiers | ||

| CAS Number | 20570-96-1 | [8][9][10] |

| EC Number | 243-887-1 | [8][9] |

| PubChem CID | 146540 | [8][10] |

| MDL Number | MFCD00012921 | [8][9][10] |

| Molecular Properties | ||

| Molecular Formula | C₇H₁₂Cl₂N₂ | [8][11] |

| Linear Formula | C₆H₅CH₂NHNH₂ · 2HCl | [9][12][13] |

| Molecular Weight | 195.09 g/mol | [8][9][10] |

| IUPAC Name | benzylhydrazine;dihydrochloride | [8][10] |

| InChI | 1S/C7H10N2.2ClH/c8-9-6-7-4-2-1-3-5-7;;/h1-5,9H,6,8H2;2*1H | [8][9][12] |

| InChIKey | MSJHOJKVMMEMNX-UHFFFAOYSA-N | [8][9][12] |

| SMILES | C1=CC=C(C=C1)CNN.Cl.Cl | [8][10] |

| Physical Properties | ||

| Physical Form | Powder | [2][9][12] |

| Melting Point | 143-145 °C (decomposition) | [2][9][12] |

| Safety and Hazard Codes | ||

| Hazard Statements | H315, H319, H335 | [8][9] |

| Hazard Class | 6.1 | [2][14] |

| Packing Group | III | [2] |

Theoretical Study Protocols

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), can provide deep insights into the molecular properties of this compound.[15][16]

Experimental Protocol: DFT-Based Molecular Property Prediction

-

Structure Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).[5][6][15]

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict its infrared (IR) spectrum.[17]

-

Electronic Property Calculation: Key electronic properties are calculated from the optimized geometry. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).[6][15] These properties help in understanding the molecule's reactivity and charge distribution.

-

Solvation Effects: To simulate a more biologically relevant environment, calculations can be repeated in a solvent (e.g., water) using a solvation model like the Polarizable Continuum Model (PCM).

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[18] Given that this compound is being investigated for its potential to modulate programmed cell death, molecular docking could be employed to explore its interaction with key proteins in apoptosis pathways, such as caspases or Bcl-2 family proteins.

Experimental Protocol: Molecular Docking Study

-

Ligand Preparation: The 3D structure of this compound is prepared. This involves generating a low-energy conformer and assigning appropriate partial charges.

-

Target Protein Selection and Preparation: A target protein of interest (e.g., Caspase-3, PDB ID: 5I9B) is selected, and its crystal structure is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to systematically sample different orientations and conformations of the ligand within the protein's binding site.

-

Scoring and Analysis: The resulting poses are scored based on their predicted binding affinity. The top-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Potential Mechanism of Action: Modulation of Apoptosis

This compound is under investigation for its potential to modulate cellular pathways associated with programmed cell death (apoptosis).[7] While the exact mechanism is yet to be elucidated, a plausible hypothesis is its interaction with the intrinsic (mitochondrial) apoptosis pathway.

This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. A small molecule could potentially induce apoptosis by either inhibiting the anti-apoptotic proteins or by directly activating the pro-apoptotic ones. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death.

Conclusion

This compound is a compound of interest for its utility in chemical synthesis and its potential therapeutic applications. While there is a lack of published theoretical studies specifically on this molecule, this guide provides a robust framework for its computational and experimental investigation. The outlined protocols for quantum chemical calculations and molecular docking can serve as a starting point for researchers aiming to elucidate its molecular properties and mechanism of action. Further studies are warranted to explore its role in modulating apoptosis and to validate the hypothesized interactions with key cellular targets.

References

- 1. CAS 20570-96-1: this compound [cymitquimica.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 20570-96-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. This compound Manufacturer | CAS 20570-96-1 [punagri.com]

- 8. This compound | C7H12Cl2N2 | CID 146540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ベンジルヒドラジン 二塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound, 97% | Fisher Scientific [fishersci.ca]

- 11. 20570-96-1|this compound|BLD Pharm [bldpharm.com]

- 12. Benzylhydrazine 97 20570-96-1 [sigmaaldrich.com]

- 13. 苄基肼 二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. This compound | CAS#:20570-96-1 | Chemsrc [chemsrc.com]

- 15. Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of (2Z)-4-benzyl-2-(2,4-dichlorobenzylidene)-2H-1,4-benzothiazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Benzylhydrazine (B1204620) Dihydrochloride (B599025)

Introduction

Benzylhydrazine dihydrochloride is a valuable reagent and intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the reactive hydrazine (B178648) moiety, which can participate in a variety of chemical transformations. This document provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction schemes.

Synthesis Pathway 1: From Benzyl (B1604629) Chloride and Hydrazine Hydrate (B1144303)

A direct and efficient method for the preparation of benzylhydrazine involves the nucleophilic substitution of benzyl chloride with hydrazine hydrate. The resulting benzylhydrazine can then be readily converted to its dihydrochloride salt.

Quantitative Data

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time | Yield (%) |

| 1 | Benzyl chloride, Hydrazine hydrate | Potassium carbonate, Water, MTBE, n-hexane | 40 | 15 min (initial stirring) + reaction time | 82 |

| 2 | Benzylhydrazine | Hydrochloric acid | - | - | High |

Experimental Protocol

Step 1: Synthesis of Benzylhydrazine [3]

-

To a solution of hydrazine hydrate (80%, 15 g, 0.28 mol) in water (20 mL) at room temperature, add 1-(chloromethyl)benzene (benzyl chloride, 11.3 g, 90 mmol) dropwise.

-

Stir the resulting mixture for 15 minutes.

-

Add potassium carbonate (24 g) to the mixture.

-

Heat the reaction to 40°C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add sodium hydroxide (B78521) (20.0 g), water (80 mL), and methyl tert-butyl ether (MTBE, 200 mL) sequentially while stirring.

-

Separate the organic layer and concentrate it in vacuo.

-

Cool the residue to room temperature and add n-hexane (50 mL).

-

Collect the resulting solid by filtration and dry it in vacuo at room temperature to yield benzylhydrazine (9.1 g, 82% yield).

Step 2: Formation of this compound

-

Dissolve the synthesized benzylhydrazine in a suitable solvent such as ethanol (B145695) or isopropanol.

-

Bubble dry hydrogen chloride gas through the solution, or add a concentrated solution of hydrochloric acid dropwise, until precipitation is complete.

-

Collect the white crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Reaction Pathway Diagram

References

The Discovery of Benzylhydrazine Dihydrochloride: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

This guide details the foundational discovery and synthesis of benzylhydrazine (B1204620) and its dihydrochloride (B599025) salt, tracing the methodology back to the laboratory of the pioneering chemist Theodor Curtius. The information presented is collated from historical academic records, providing an in-depth look at the original experimental protocols and the initial characterization of this important chemical intermediate.

Historical Context: The Work of Curtius and Schneiders

The first documented synthesis and use of benzylhydrazine appear in the academic work originating from the laboratory of Theodor Curtius at the University of Heidelberg. While Curtius himself was a titan in the field of nitrogen chemistry, having discovered hydrazine (B178648), hydrazoic acid, and the famed Curtius rearrangement, the specific investigation into benzylhydrazine was detailed in the 1903 doctoral dissertation of his student, Franz Schneiders.

Schneiders's thesis, "Über die Einwirkung von Benzylhydrazin auf Ketonsäureester" (On the Reaction of Benzylhydrazine with Keto-acid Esters), established the use of benzylhydrazine as a key reagent. The preparation of this starting material, benzylhydrazine, and its stable salt form, the dihydrochloride, was a necessary precursor to his primary research and thus represents its first detailed description.

Core Synthesis Methodology

The synthesis of benzylhydrazine at the turn of the 20th century was a two-step process: the formation of benzalhydrazone (also known as benzaldehyde (B42025) hydrazone) followed by its reduction. The dihydrochloride salt was then prepared for purification and stable storage.

Experimental Protocol: Synthesis of Benzylhydrazine

The following protocol is an interpretation of the methods described in early 20th-century chemical literature, reflecting the techniques and reagents available at the time.

Step 1: Synthesis of Benzaldehyde Hydrazone

-

Reaction Setup: A solution of hydrazine sulfate (B86663) is prepared in warm water.

-

Addition of Base: A solution of sodium hydroxide (B78521) is added to liberate the free hydrazine base.

-

Aldehyde Condensation: Benzaldehyde is then added dropwise to the aqueous hydrazine solution with vigorous stirring.

-

Precipitation: The benzaldehyde hydrazone, being sparingly soluble in water, precipitates out of the solution as a crystalline solid upon cooling.

-

Isolation: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and dried.

Step 2: Reduction to Benzylhydrazine

-

Reducing Agent: The dried benzaldehyde hydrazone is dissolved in ethanol (B145695).

-

Reduction: Sodium amalgam (a solution of sodium metal in mercury) is gradually added to the ethanolic solution. This effects the reduction of the hydrazone's C=N double bond.

-

Workup: After the reaction is complete, the mixture is carefully acidified with dilute sulfuric acid.

-

Extraction: The resulting solution is extracted with an organic solvent (e.g., ether) to remove any unreacted starting material or byproducts.

-

Basification & Isolation: The aqueous layer is made strongly alkaline with sodium hydroxide, liberating the free benzylhydrazine base, which separates as an oil. The oily layer is then separated.

Step 3: Formation of Benzylhydrazine Dihydrochloride

-

Dissolution: The isolated benzylhydrazine oil is dissolved in ethanol.

-

Precipitation: Concentrated hydrochloric acid is added to the ethanolic solution.

-

Crystallization: The this compound precipitates as a white, crystalline solid.

-

Purification: The solid is collected by filtration, washed with a small amount of cold ethanol or ether, and dried to yield the purified salt.

Chemical Characterization

The primary method for characterizing new compounds at the time of discovery was the determination of physical constants, most notably the melting point, which served as a crucial indicator of purity.

| Compound | Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Appearance |

| Benzylhydrazine | C₇H₁₀N₂ | 122.17 | Not isolated as a stable solid | Oily Liquid |

| This compound | C₇H₁₀N₂ · 2HCl | 195.09 | 143-145 (dec.) | White Crystalline Powder |

Note: The melting point is consistent with modern, verified sources.

Visualizing the Synthesis and Salt Formation

To clarify the logical and experimental flow, the following diagrams illustrate the key transformations.

Caption: The historical synthesis workflow for this compound.

Caption: The chemical relationship illustrating the formation of the dihydrochloride salt.

Benzylhydrazine Dihydrochloride: A Technical Review for Drug Discovery and Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Benzylhydrazine (B1204620) dihydrochloride (B599025) (CAS No: 20570-96-1) is a versatile chemical intermediate primarily utilized in organic synthesis and pharmaceutical research. As a hydrazine (B178648) derivative, its reactivity is centered on the nucleophilic hydrazine moiety, making it a valuable building block for the construction of various heterocyclic systems. This document provides a comprehensive technical overview of its synthesis, chemical properties, and applications, with a focus on its role in the development of biologically active compounds. Quantitative data is summarized in tables for clarity, and key experimental protocols are detailed. Furthermore, relevant biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

Benzylhydrazine dihydrochloride is typically a slightly yellow to beige powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 20570-96-1 | |

| Molecular Formula | C₇H₁₂Cl₂N₂ | |

| Molecular Weight | 195.09 g/mol | |

| Melting Point | 143-145 °C (decomposes) | |

| Appearance | Slightly yellow to beige powder | |

| Solubility | Insoluble in water | |

| InChI Key | MSJHOJKVMMEMNX-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C=C1)CNN.Cl.Cl |

Synthesis of this compound

A common synthetic route to monosubstituted hydrazines like benzylhydrazine involves a multi-step process starting from a protected hydrazine, followed by alkylation and deprotection.

Caption: General synthetic workflow for Benzylhydrazine Dihydrochlo.

Applications in Organic Synthesis

This compound is a key starting material for synthesizing nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

Synthesis of Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms. They are synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. A highly efficient, one-pot method involves the reaction of this compound with an appropriate aldehyde to form a hydrazone intermediate, which then undergoes a [3+2] cycloaddition with a nitro-olefin.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference(s) |

| 4-Chlorobenzaldehyde (B46862) benzylhydrazone | 4-Methyl-β-nitrostyrene | 1-Benzyl-3-(4-chlorophenyl)-5-(p-tolyl)-1H-pyrazole | 92 | |

| Benzaldehyde benzylhydrazone | β-Nitrostyrene | 1-Benzyl-3,5-diphenyl-1H-pyrazole | 88 | |

| 4-Methoxybenzaldehyde benzylhydrazone | 4-Chloro-β-nitrostyrene | 1-Benzyl-3-(4-methoxyphenyl)-5-(4-chlorophenyl)-1H-pyrazole | 85 |

This reaction is highly regioselective and proceeds in a one-pot manner, making it suitable for creating diverse libraries of pyrazole (B372694) compounds for drug discovery.

Caption: One-pot synthesis of substituted pyrazoles.

Synthesis of 1,2,4-Triazole-3-thiones

1,2,4-Triazole-3-thiones are another important class of heterocycles with a wide range of biological activities. The synthesis typically involves the reaction of a carbohydrazide (B1668358) with an isothiocyanate, followed by cyclization of the resulting thiosemicarbazide (B42300) intermediate in a basic medium. When starting from benzylhydrazine, the initial step involves reaction with carbon disulfide to form a dithiocarbazate, which is then S-alkylated and subsequently cyclized with a primary amine.

Caption: Representative synthesis of 1,2,4-Triazole-3-thiones.

Biological Activity and Drug Development Applications

While benzylhydrazine itself is primarily a synthetic precursor, its derivatives have been the subject of significant research in drug discovery for their potential to modulate critical cellular pathways.

Apoptosis Induction in Cancer Research

Derivatives of benzylhydrazine have been identified as potent inducers of apoptosis. A notable example is a series of indole-2-carboxylic acid benzylidene-hydrazides. A high-throughput screening identified a lead compound which, through structural optimization, led to derivatives with significantly enhanced pro-apoptotic activity in breast cancer cell lines.